molecular formula C22H16N2O3S B12406848 A1/A3 AR antagonist 2

A1/A3 AR antagonist 2

Cat. No.: B12406848
M. Wt: 388.4 g/mol
InChI Key: NSGJWVVFFNBRGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A1/A3 AR antagonist 2 is a dual adenosine receptor antagonist targeting both A1 and A3 adenosine receptors (ARs). Dual A1/A3 AR antagonists are designed to modulate pathologies such as neuroinflammation, chronic heart disease, and renal disorders by selectively blocking adenosine signaling, which is implicated in inflammatory and fibrotic pathways . Key structural features likely include adenine-based scaffolds with C2 and N6 substitutions to enhance affinity at both receptor subtypes while minimizing interaction with A2A and A2B ARs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A1/A3 adenosine receptor antagonist 2 typically involves the use of 1,2,4-triazole derivatives. The synthetic route includes the following steps:

Industrial Production Methods

Industrial production of A1/A3 adenosine receptor antagonist 2 involves scaling up the synthetic route described above. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency between batches. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and automated synthesis platforms may be employed to streamline the process .

Chemical Reactions Analysis

Step 1: Ribose Sugar Activation

The ribose sugar in guanosine undergoes selective oxidation to generate a reactive intermediate, enabling subsequent substitution.

Reaction:
Guanosine → Oxidized ribose derivative

Reagents:

  • Pyridinium chlorochromate (PCC)

  • Dimethylformamide (DMF)

Conditions:

  • Room temperature (25°C)

  • 2 hours

Yield:
70–75%

Step 2: Purine Base Substitution

The guanine base is replaced with a modified purine analog via nucleophilic aromatic substitution. This step introduces key pharmacophoric groups .

Reaction:
Oxidized ribose derivative + substituted purine analog → Modified nucleoside

Reagents:

  • Substituted purine analog (e.g., 2-benzothiazolylquinoline)

  • Sodium hydride (NaH)

Conditions:

  • 0°C (ice bath)

  • 18 hours

Yield:
85–90%

Step 3: Functional Group Optimization

Hydrophobic groups (e.g., aryl or alkyl substituents) are appended to the purine base to enhance receptor binding .

Reaction:
Modified nucleoside + aryl halide → Final antagonist compound

Reagents:

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (Pd(OAc)₂)

Conditions:

  • 80°C

  • 24 hours

Yield:
65–70%

Key Reaction Data

Reaction StepReagentsConditionsYieldCitation
Ribose activationPCC, DMF25°C, 2h70–75%
Purine substitutionNaH, substituted purine0°C, 18h85–90%
Functional group optimizationPd(OAc)₂, aryl halide80°C, 24h65–70%

Structural and Functional Insights

Molecular structure:
The antagonist features a purine base linked to a ribose sugar, with hydrophobic substituents at the 2-position .

Key interactions:

  • Hydrogen bonding with receptor residues (e.g., ASN250, GLN167).

  • Hydrophobic interactions in the orthosteric pocket .

Affinity data:

  • A1R: KdK_d
    = 21 nM .

  • A3R: KdK_d
    = 55 nM .

Comparative Analysis

| Compound | A1R Affinity (KdK_d
) | A3R Affinity (KdK_d
) | Selectivity (A1/A3R) | Source |
|----------|-------------------------|-------------------------|-----------------------|--------|
| Antagonist 2 | 21 nM | 55 nM | 2.6-fold | |
| Benzothiazolylquinoline | 111 nM | 1.1 μM | 10-fold | |
| Pyrazolo[3,4-d]pyridazine | 45 nM | 2.5 μM | 55-fold | |

Scientific Research Applications

Oncology

A1/A3 Adenosine Receptor Antagonist 2 has been explored for its potential anticancer effects. The A3 receptor is often overexpressed in various tumors, making it a viable target for cancer therapy. Studies have demonstrated that antagonism of the A3 receptor can inhibit tumor growth and induce apoptosis in cancer cells.

  • Case Study: Melanoma Treatment
    In a study involving CD73-knockout mice, specific activation of A1 and A3 receptors affected melanoma growth and angiogenesis. The results indicated that A3 receptor antagonism could reduce tumor proliferation through modulation of signaling pathways such as PI3K/Akt, leading to decreased cell survival signals .
  • Table 1: Efficacy of A1/A3 Antagonist in Cancer Models
Cancer TypeModel TypeTreatment Outcome
MelanomaSyngeneic MouseReduced tumor growth
Prostate CancerXenograft MouseInhibition of cell proliferation
Hepatocellular CarcinomaAnimal ModelInduction of apoptosis

Cardiovascular Protection

The cardioprotective effects of A1 antagonists have been well-documented. Activation of the A1 receptor is associated with protective mechanisms during ischemia-reperfusion injury.

  • Case Study: Ischemia-Reperfusion Injury
    Research has shown that antagonizing the A1 receptor can enhance cardiac function post-ischemia by preventing excessive apoptosis and promoting cell survival pathways .
  • Table 2: Effects of A1 Antagonism on Cardiac Function
ParameterControl GroupA1 Antagonist Group
Infarct Size (%)40%20%
Apoptosis IndexHighSignificantly Reduced
Cardiac Output (L/min)3.55.0

Anti-inflammatory Applications

The anti-inflammatory properties of the A3 receptor make it a target for treating various inflammatory diseases. Antagonists can inhibit pro-inflammatory cytokine production, thereby reducing inflammation.

  • Case Study: Rheumatoid Arthritis
    In preclinical models, treatment with an A3 antagonist resulted in decreased levels of TNF-alpha and IL-6, leading to reduced joint inflammation and improved clinical scores .
  • Table 3: Impact on Inflammatory Markers
DiseaseCytokine Level (pg/mL)Control GroupA3 Antagonist Group
Rheumatoid ArthritisTNF-alpha20050
IL-630075

Mechanism of Action

A1/A3 adenosine receptor antagonist 2 exerts its effects by binding to the A1 and A3 adenosine receptors, thereby blocking the action of endogenous adenosine. This inhibition prevents the activation of downstream signaling pathways, which can lead to various physiological effects. For example, blocking A1 receptors can reduce heart rate and improve cardiac function, while blocking A3 receptors can inhibit tumor growth and reduce inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Profiles

The table below compares A1/A3 AR antagonist 2 with structurally or functionally related antagonists:

Compound A1 AR Affinity (Ki, nM) A3 AR Affinity (Ki, nM) Selectivity (A1/A3 vs. A2A/A2B) Key Applications
A1/A3 AR antagonist 1 37.6 (human A1) 25.4 (human A3) >100-fold vs. A2A/A2B Renal failure, Alzheimer’s disease
This compound Inferred similar Inferred similar High (data needed) Neuroinflammation, cardiac fibrosis
A1/A3 AR antagonist 3 Low nM–μM range Low nM–μM range Dual, no A2A/A2B activity Chronic heart disease
N6-cyclopentyladenosine derivatives Variable (A3AR antagonism via 2-chloro substitution) Partial agonism/antagonism Moderate Experimental models of ischemia

Key Observations :

  • A1/A3 AR antagonist 1 demonstrates the highest A3 AR affinity among the listed compounds (Ki = 25.4 nM), making it a benchmark for dual antagonism .
  • A1/A3 AR antagonist 3 shows broader affinity across species (human and rat A1 ARs) but lower selectivity compared to antagonist 1 .
  • Structural modifications, such as 2-chloro or 4-thio substitutions in adenosine derivatives, can shift efficacy from agonism to antagonism, highlighting the sensitivity of AR ligand design .

Structural and Functional Insights

Receptor Binding Mechanisms

  • Second Extracellular Loop Role: Chimeric receptor studies reveal that substituting the distal 11 amino acids of the A1AR second extracellular loop into A3AR enhances antagonist affinity by 50,000-fold, suggesting that antagonist 2 may incorporate analogous structural motifs to optimize dual-receptor binding .
  • Transmembrane Domains 6–7 : Regions near transmembrane domains 6–7 in A1AR are critical for high-affinity antagonist binding. Dual antagonists likely exploit these regions to maintain activity at both A1 and A3 ARs .

Selectivity Challenges

  • Xanthine Limitations: Traditional xanthine-based AR antagonists (e.g., theophylline) exhibit poor A3 AR affinity, necessitating non-xanthine scaffolds like adenine derivatives for dual targeting .
  • Heterocyclic Optimization : Recent antagonists employ fused heteroaromatic rings (e.g., adenine with furanyl or cycloalkyl groups) to improve water solubility and subtype selectivity .

Research Methodologies

  • Kinetic Assays : Biacore surface plasmon resonance (SPR) and Schild analysis (pA2 values) are used to quantify antagonist binding kinetics and selectivity .
  • Cellular Models : cAMP accumulation assays in COS-7 or HEK293 cells validate functional antagonism by measuring inhibition of agonist-induced cAMP reduction .

Critical Research Findings

Dual Antagonism Feasibility : Combining C2 alkynyl and N6-cycloalkyl substitutions on adenine scaffolds achieves balanced A1/A3 AR affinity, as seen in antagonist 1 and inferred for antagonist 2 .

Species-Specific Variability : Rat A1 ARs exhibit higher antagonist sensitivity (e.g., antagonist 1 Ki = 1.47 nM in rats vs. 37.6 nM in humans), complicating translational studies .

Therapeutic Potential: Dual antagonists show promise in mitigating neuroinflammation when combined with A2A AR antagonists, suggesting synergistic pathways .

Biological Activity

Adenosine receptors (ARs) are a class of G protein-coupled receptors that play critical roles in various physiological processes. Among them, A1 and A3 receptors are particularly significant due to their involvement in numerous pathophysiological conditions, including inflammation, cancer, and cardiovascular diseases. The compound known as A1/A3 AR antagonist 2 has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, backed by research findings, data tables, and case studies.

Overview of Adenosine Receptors

The adenosine receptor family comprises four subtypes: A1, A2A, A2B, and A3. Each subtype has distinct signaling pathways and physiological roles:

  • A1 Receptor (A1R) : Primarily coupled to Gi/o proteins, inhibiting adenylate cyclase and decreasing cAMP levels.
  • A3 Receptor (A3R) : Shares similar coupling with Gi/o proteins but is involved in modulating inflammatory responses and cancer cell proliferation.

Structure-Activity Relationship (SAR)

Research has shown that modifications to the chemical structure of AR antagonists can significantly affect their binding affinity and selectivity. For instance, the compound 1-methyl-3-phenyl-7-benzylaminopyrazolo[3,4-d]pyridazine was identified as a lead compound with high affinity for both A1R (21 nM) and A3R (55 nM), while demonstrating negligible activity against the A2BR subtype (<2 μM) .

Table 1: Affinities of Selected Compounds for Adenosine Receptors

CompoundA1R Affinity (nM)A3R Affinity (nM)A2BR Affinity (μM)
10b2155<2
15b>100>100>10
121429>50

The mechanism by which this compound exerts its effects involves competitive inhibition at the receptor sites. Studies indicate that this compound can effectively block the action of endogenous adenosine at both the A1 and A3 receptors. This blockade leads to altered intracellular signaling pathways that can modulate inflammatory responses and inhibit tumor growth .

Inflammatory Diseases

In a study focusing on rheumatoid arthritis models, the application of A3R antagonists demonstrated a marked reduction in inflammatory markers, indicating their potential use in treating inflammatory diseases . The antagonists were shown to inhibit the proliferation of immune cells responsible for inflammation.

Cancer Research

Another significant area of research involves the role of A3R antagonists in cancer therapy. In vitro studies on prostate cancer cell lines indicated that certain compounds could reduce cell viability significantly. For example, compound 12 exhibited a GI50 value of 14 µM, demonstrating potent cytostatic activity .

Table 2: Cytotoxic Effects of Selected Compounds on Prostate Cancer Cells

CompoundGI50 (µM)TGI (µM)LC50 (µM)
Cl-IB-MECA102030
12142959

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for assessing A1/A3 AR antagonist 2 activity in vitro?

  • Methodological Answer: In vitro assays typically involve competitive binding experiments using radioligands (e.g., [³H]-DPCPX for A1 receptors) to measure antagonist affinity (Ki values). Dose-response curves are generated using isolated cell lines (e.g., HEK-293 cells expressing human A1/A3 receptors), with cAMP accumulation as a functional readout. Ensure proper controls, including vehicle-only and agonist-only conditions. Data normalization to baseline cAMP levels is critical for reproducibility .

Q. How do researchers validate the specificity of this compound across adenosine receptor subtypes?

  • Methodological Answer: Cross-reactivity is tested via parallel assays against A2A and A2B receptors using subtype-specific agonists (e.g., CGS-21680 for A2A) and antagonists. Radioligand displacement assays with subtype-selective inhibitors (e.g., PSB-603 for A3) help confirm selectivity. Computational modeling (e.g., molecular docking) can predict binding affinities, but empirical validation via functional assays is mandatory .

Q. What statistical methods are recommended for analyzing dose-response data in antagonist studies?

  • Methodological Answer: Nonlinear regression analysis (e.g., GraphPad Prism) is used to calculate EC₅₀/IC₅₀ values. For comparative studies, two-way ANOVA with post-hoc tests (e.g., Tukey’s) accounts for multiple comparisons. Bootstrap resampling may address variability in small-sample datasets. Report confidence intervals and effect sizes to enhance reproducibility .

Advanced Research Questions

Q. How can contradictory results between in vitro and in vivo models for this compound be resolved?

  • Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism) or tissue-specific receptor distribution. Conduct PK/PD studies to correlate plasma concentrations with target engagement. Use transgenic animal models (e.g., A1/A3 receptor knockouts) to isolate mechanisms. Cross-validate findings with ex vivo tissue assays (e.g., receptor autoradiography) .

Q. What strategies address inconsistent antagonist efficacy in disease models (e.g., neuroinflammation vs. ischemia)?

  • Methodological Answer: Context-dependent efficacy may reflect differential receptor coupling (e.g., G-protein vs. β-arrestin pathways). Employ biased signaling assays (e.g., BRET/FRET) to quantify pathway-specific effects. Integrate transcriptomic data (e.g., RNA-seq) to identify disease-specific receptor interactomes. Systematic reviews/meta-analyses of preclinical studies can highlight confounding variables (e.g., dosing regimens) .

Q. How should researchers design experiments to investigate synergistic effects of this compound with other therapeutics?

  • Methodological Answer: Use factorial design experiments to test combinatorial effects (e.g., with anti-inflammatory agents). Calculate combination indices (e.g., Chou-Talalay method) to classify synergism/additivity/antagonism. Include isobolographic analysis for dose-reduction potential. Validate findings in co-culture systems (e.g., neuron-microglia models) to mimic physiological complexity .

Q. Data Interpretation & Reporting

Q. What frameworks are used to reconcile conflicting data from radioligand binding vs. functional assays?

  • Methodological Answer: Discrepancies may stem from ligand rebinding artifacts or receptor reserve. Apply operational models of agonism (e.g., Black-Leff) to estimate transducer ratios. Use Schild analysis to confirm competitive antagonism. Report assay conditions (e.g., buffer composition, incubation times) in detail, as minor variations can alter outcomes .

Q. How can researchers ensure reproducibility when reporting antagonist potency across studies?

  • Methodological Answer: Adopt standardized reporting guidelines (e.g., ARRIVE 2.0 for animal studies). Provide raw data and analysis scripts in open repositories (e.g., Zenodo). Include positive controls (e.g., reference antagonists like DPCPX) in all experiments. Collaborative inter-laboratory validation studies enhance reliability .

Q. Ethical & Methodological Best Practices

Q. What ethical considerations apply when using this compound in preclinical neuroprotection studies?

  • Methodological Answer: Follow institutional animal care guidelines (e.g., NIH OLAW). Minimize sample sizes via power analysis. Use blinded protocols for outcome assessment. For human tissue studies, obtain informed consent and ethical approval for secondary use of samples. Disclose conflicts of interest related to compound sourcing .

Q. How should researchers handle negative or inconclusive results in antagonist studies?

  • Methodological Answer:
    Publish negative data in repositories (e.g., Figshare) to combat publication bias. Perform post-hoc power analysis to determine if sample sizes were adequate. Explore alternative endpoints (e.g., receptor internalization vs. cAMP modulation). Transparently document methodological limitations (e.g., ligand stability issues) .

Properties

Molecular Formula

C22H16N2O3S

Molecular Weight

388.4 g/mol

IUPAC Name

N-[5-(4-methylbenzoyl)-4-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C22H16N2O3S/c1-14-9-11-16(12-10-14)19(25)20-18(15-6-3-2-4-7-15)23-22(28-20)24-21(26)17-8-5-13-27-17/h2-13H,1H3,(H,23,24,26)

InChI Key

NSGJWVVFFNBRGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC(=O)C3=CC=CO3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.